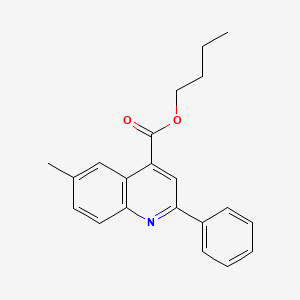

Butyl 6-methyl-2-phenylquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl 6-methyl-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H23NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which combines a quinoline core with a butyl ester group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-6-Methyl-2-phenylchinolin-4-carboxylat beinhaltet typischerweise die Veresterung von 6-Methyl-2-phenylchinolin-4-carbonsäure mit Butanol. Die Reaktion wird in der Regel durch eine Säure wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Der Prozess beinhaltet das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Toluol oder Dichlormethan, gefolgt von einer Reinigung durch Umkristallisation oder Säulenchromatographie .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich können industrielle Verfahren fortschrittliche Reinigungstechniken wie Hochleistungsflüssigchromatographie (HPLC) einbeziehen, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butyl-6-Methyl-2-phenylchinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Chinolinring in Dihydrochinolin-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen am Chinolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-N-oxide, Dihydrochinolin-Derivate und verschiedene substituierte Chinolinverbindungen .

Wissenschaftliche Forschungsanwendungen

Butyl-6-Methyl-2-phenylchinolin-4-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Chinolinderivate verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird geforscht, ob es als pharmazeutisches Zwischenprodukt für die Medikamentenentwicklung eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung von Materialien mit spezifischen optischen und elektronischen Eigenschaften verwendet

Wirkmechanismus

Der Wirkmechanismus von Butyl-6-Methyl-2-phenylchinolin-4-carboxylat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. In biologischen Systemen kann es mit Enzymen und Rezeptoren interagieren, was zur Modulation biochemischer Pfade führt. Es ist bekannt, dass der Chinolinkern mit DNA interkaliert, was zelluläre Prozesse stören und zu zytotoxischen Effekten führen kann. Zusätzlich kann die Estergruppe der Verbindung hydrolysiert werden, wodurch das aktive Chinolinderivat freigesetzt wird .

Wirkmechanismus

The mechanism of action of butyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to cytotoxic effects. Additionally, the compound’s ester group can undergo hydrolysis, releasing the active quinoline derivative .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2-phenylchinolin-4-carboxylat: Ähnliche Struktur, jedoch mit einer Methylestergruppe anstelle einer Butylestergruppe.

6-Methyl-2-phenyl-4-chinolincarbonsäure: Die Carbonsäurevorstufe, die bei der Synthese von Butyl-6-Methyl-2-phenylchinolin-4-carboxylat verwendet wird.

Einzigartigkeit

Butyl-6-Methyl-2-phenylchinolin-4-carboxylat ist einzigartig aufgrund seiner Butylestergruppe, die im Vergleich zu seinen Methyl- und Carbonsäure-Gegenstücken unterschiedliche physikalisch-chemische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Löslichkeit, Reaktivität und biologische Aktivität beeinflussen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

Molekularformel |

C21H21NO2 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

butyl 6-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C21H21NO2/c1-3-4-12-24-21(23)18-14-20(16-8-6-5-7-9-16)22-19-11-10-15(2)13-17(18)19/h5-11,13-14H,3-4,12H2,1-2H3 |

InChI-Schlüssel |

PQLSAGSKLOVHAU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.